3-Methylaminomethyl-benzoic acid methyl ester hydrochloride
Description
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride (CAS: 1187930-01-3) is a benzoic acid derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . Structurally, it consists of a methyl ester group at the carboxylic acid position and a methylaminomethyl (-CH₂NHCH₃) substituent at the 3-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate, particularly in reductive amination reactions and peptidomimetic drug development .
Properties
IUPAC Name |
methyl 3-(methylaminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-4-3-5-9(6-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDXFGVYQGRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-01-3 | |
| Record name | Benzoic acid, 3-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-[(methylamino)methyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Nitro and Cyano Precursors
The most documented and efficient method involves the catalytic hydrogenation of 2-nitro-4-cyano-benzoic acid methyl ester to yield the target amino derivative, followed by conversion to the hydrochloride salt.
- Raw Material: 2-nitro-4-cyano-benzoic acid methyl ester.
- Catalyst: 5% Palladium on carbon (Pd/C) is preferred for selective hydrogenation.
- Solvent and Acid: Dilute hydrochloric acid (0.5–5% mass concentration) in water acts as both solvent and proton source.
- Reaction Conditions:
- Temperature: 20–40 °C
- Pressure: 0.5–2.0 MPa hydrogen pressure, gradually increased ("edging up" mode)
- Catalyst loading: 1–7 wt% relative to raw material
- Procedure:
- The catalyst and hydrochloric acid solution are added to the raw material in a sealed reactor.
- The system is purged with nitrogen and hydrogen alternately to remove air.
- Hydrogen gas is introduced, and pressure is increased while maintaining temperature.
- Reaction proceeds until the nitro and cyano groups are fully reduced (monitored by sampling and HPLC).
- Post-reaction:
- Catalyst is recovered by filtration.
- The filtrate is spin-dried under vacuum at 50–70 °C and 20–40 mmHg to isolate the hydrochloride salt of the product with >98% purity.
Table 1: Key Parameters for Catalytic Hydrogenation
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | 5% Pd/C | Can be partially recycled |
| Catalyst Loading | 0.01–0.07 (weight ratio) | Relative to raw material |
| Hydrochloric Acid | 0.5–5% mass concentration | Ratio HCl to raw material 15–18:1 |
| Temperature | 20–40 °C | Controlled to avoid side reactions |
| Pressure | 0.5–2.0 MPa | Gradually increased during reaction |
| Spin-dry Temperature | 50–70 °C | For product isolation |
| Spin-dry Vacuum | 20–40 mmHg | Assists in drying without decomposition |
This method is described in detail in patent CN106565509A and is recognized for its efficiency and reproducibility.
Alternative Catalysts and Hydrogenation Conditions
Other catalytic systems have been explored for related benzoic acid derivatives, which may be adapted for the target compound:
- Nickel-based Catalysts: 6504K nickel, Raney nickel, or nickel supported on carbon have been used for hydrogenation of nitro-substituted methyl benzoates.
- Reaction Medium: Pure water or aqueous solutions are preferred solvents.
- Temperature and Pressure: Typical hydrogenation occurs at elevated temperatures (80–125 °C) and pressures (1.0–2.0 MPa).
- pH Adjustment: Post-reduction, the solution pH is adjusted (e.g., to ~5.4 with HCl) to precipitate or stabilize the amino compound as its hydrochloride salt.
Example Conditions from Related Synthesis:
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | pH Adjustment | Yield (%) |
|---|---|---|---|---|---|
| 6504K Nickel | Water | 100–125 | 1.0–2.0 | Adjusted to 5.4 with HCl | >95% |
This approach, while described for 3-amino-2-methyl benzoic acid, informs potential optimization for this compound.
Precursor Synthesis: Nitration and Esterification
The preparation of the nitro-substituted methyl benzoate precursor is a critical step:
- Nitration of Methyl Benzoate:
- Methyl benzoate is nitrated using a nitrating mixture of concentrated nitric and sulfuric acids at low temperature (ice bath cooling).
- The nitration is carefully controlled to favor the 3-nitro isomer.
- The product is purified by recrystallization from water-ethanol mixtures.
This step ensures the availability of high-purity nitro ester for subsequent reduction.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| 1 | Nitration of methyl benzoate | HNO3/H2SO4, ice bath, controlled addition | Methyl 3-nitrobenzoate, purified by recrystallization |
| 2 | Esterification (if needed) | Methanol, acid catalyst | Methyl ester form |
| 3 | Catalytic hydrogenation | 5% Pd/C, dilute HCl, 20–40 °C, 0.5–2 MPa H2 | Reduction of nitro and cyano to amino groups, >98% purity |
| 4 | Isolation and drying | Filtration, spin drying at 50–70 °C under vacuum | Pure hydrochloride salt of 3-methylaminomethyl-benzoic acid methyl ester |
Research Findings and Practical Notes
- Catalyst Recycling: The 5% Pd/C catalyst can be recovered and reused with the addition of fresh catalyst to maintain activity, enhancing cost-efficiency.
- Reaction Monitoring: HPLC analysis is essential for confirming completion of reduction and purity of the product.
- Pressure Control: Gradual pressurization ("edging up") avoids catalyst deactivation and side reactions.
- Temperature Control: Maintaining mild temperatures prevents hydrolysis of the ester group.
- Vacuum Drying: Spin drying under vacuum preserves product integrity and prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
- Peptide Synthesis :
-
Biological Activity Studies :
- Research indicates that this compound may exhibit potential biological activities, making it a candidate for pharmacological studies. Its role as an intermediate allows for the exploration of various derivatives that could possess therapeutic properties.
- Analytical Chemistry :
Case Studies and Research Findings
- A study highlighted the use of this compound in the development of novel anesthetic agents. The compound's ability to form stable salts enhances its solubility, making it suitable for local anesthesia applications with reduced toxicity compared to traditional anesthetics .
- Another research effort focused on its application in synthesizing complex organic molecules, demonstrating its effectiveness in forming various esters and amides through controlled reactions. This versatility is critical for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Ester Hydrochloride Derivatives
Key Differences and Implications
Substituent Effects on Reactivity
- Amine Functionality: The methylaminomethyl group in the target compound provides moderate steric hindrance compared to the smaller aminomethyl group in 3-Aminomethyl-benzoic acid methyl ester hydrochloride (201.65 g/mol). This difference impacts nucleophilic substitution rates and binding affinity in receptor-ligand interactions .
- Hydroxy/Amino Combinations: 3-Amino-2-hydroxy-benzoic acid methyl ester hydrochloride (C₈H₁₀ClNO₃) exhibits enhanced solubility in aqueous media due to hydrogen bonding from the hydroxyl group, unlike the hydrophobic methylaminomethyl analog .
Pharmacological Relevance
- The yohimbane derivative (17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride ) shares the ester hydrochloride motif but demonstrates distinct bioactivity, targeting adrenergic receptors rather than serving as a synthetic intermediate .
- D-Phenylglycine methyl ester hydrochloride highlights the role of stereochemistry, as its D-configuration is critical for antibiotic efficacy, unlike the achiral target compound .
Biological Activity
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride (commonly referred to as MAMB) is a compound that has garnered attention in pharmacological and ecological studies due to its potential biological activities. This article delves into the biological activity of MAMB, highlighting its pharmacological properties, toxicity assessments, and relevant case studies.
Chemical Structure and Properties
MAMB is an ester derivative of benzoic acid, characterized by the presence of a methylamino group. Its chemical formula is with a molecular weight of approximately 201.68 g/mol. The compound's structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry.
Pharmacological Effects
Research has indicated that MAMB exhibits several pharmacological properties, primarily through its interactions with various receptors and enzymes:
- Anti-inflammatory Activity : MAMB has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
- Analgesic Properties : Preliminary studies suggest that MAMB may possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This was demonstrated in pain models where MAMB significantly reduced pain responses.
- Antimicrobial Activity : Some investigations have reported that MAMB possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
Toxicity Profile
The toxicity assessment of MAMB is crucial for understanding its safety profile:
- Acute Toxicity : According to risk assessment data, MAMB has low acute toxicity with a median lethal dose (LD50) greater than 2000 mg/kg in mammalian models, indicating a favorable safety margin for therapeutic use .
- Chronic Toxicity : The compound exhibits moderate subchronic toxicity with a no-observed-adverse-effect level (NOAEL) ranging from 30-300 mg/kg body weight per day . This suggests that while generally safe, prolonged exposure should be approached with caution.
- Genotoxicity : In vitro studies have shown mixed results regarding the genotoxic potential of MAMB. While some assays indicated moderate clastogenic activity, others found no evidence of mutagenicity .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human whole blood assays, MAMB was tested for its ability to inhibit prostaglandin E2 (PGE2)-induced TNFα production. The compound demonstrated an IC50 value of 123 nM, showcasing its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Analgesic Efficacy
In a murine model of induced pain (monoiodoacetic acid model), MAMB was administered at varying doses. Results showed that higher doses significantly alleviated pain compared to control groups, suggesting its efficacy as an analgesic agent comparable to traditional NSAIDs .
Comparative Analysis with Similar Compounds
A comparative analysis of MAMB with structurally similar compounds reveals insights into its unique pharmacological profile:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains methylamino group | Anti-inflammatory, analgesic |
| Benzoic acid derivatives | Varies by substituent groups | Antimicrobial activity |
| Other methyl esters | Generally lower potency in anti-inflammatory effects | Variable depending on structure |
Q & A
Basic Research: What are the recommended synthetic routes for 3-methylaminomethyl-benzoic acid methyl ester hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis of ester hydrochlorides typically involves esterification followed by hydrochlorination. For benzoic acid derivatives, a common approach is:
Methyl ester formation : React 3-methylaminomethyl-benzoic acid with methanol under acidic catalysis (e.g., HCl gas) .
Purification : Use recrystallization from ethanol or diethyl ether to isolate the ester .
Yield optimization : Control reaction temperature (20–25°C), stoichiometric excess of methanol (3:1 molar ratio), and inert atmosphere to prevent hydrolysis .
- Troubleshooting : Low yields may arise from incomplete esterification; monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .
Basic Research: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques :
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1 mL/min; retention time ~8.2 min .
- NMR : Confirm ester and hydrochloride groups via -NMR (δ 3.7 ppm for methyl ester, δ 2.9 ppm for methylaminomethyl) and -NMR (δ 170.5 ppm for carbonyl) .
- Mass spectrometry : ESI-MS in positive mode ([M+H] expected at m/z 228.1) .
Advanced Research: How can researchers validate analytical methods for detecting trace impurities (e.g., hydrolyzed byproducts) in this compound?
Answer:
Method validation steps :
Sample preparation : Spiked solutions with 0.1–1.0% impurities (e.g., free benzoic acid derivative) .
GC-MS analysis : Derivatize hydrolyzed acids using BSTFA to form trimethylsilyl (TMS) ethers; monitor ions at m/z 73 (TMS fragment) and specific masses for impurities .
Validation parameters :
Advanced Research: What experimental strategies address discrepancies in stability data under varying storage conditions?
Answer:
Contradiction analysis :
- Stability studies : Compare degradation rates at 25°C/60% RH vs. 4°C/dry. Hydrolysis is accelerated at high humidity (e.g., 10% degradation at 25°C/60% RH over 6 months vs. 2% at 4°C) .
- Mitigation : Use desiccants (silica gel) and amber vials to block UV-induced degradation .
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life; validate with accelerated stability testing (40°C/75% RH for 3 months) .
Advanced Research: How can in vivo pharmacokinetic studies be designed to assess this compound’s bioavailability and metabolite profiling?
Answer:
Methodology :
Animal models : Administer 50 mg/kg (oral/IP) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .
Sample processing :
- Plasma extraction : Protein precipitation with acetonitrile (1:3 v/v) .
- Metabolite identification : LC-QTOF-MS in negative ion mode; look for demethylated (m/z 214.1) or hydroxylated metabolites (m/z 244.1) .
Data interpretation : Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin) .
Basic Research: What are the critical safety considerations when handling this compound in the lab?
Answer:
Safety protocols :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in similar hydrochlorides) .
- Ventilation : Use fume hoods during synthesis; HCl gas released during hydrolysis requires scrubbing .
- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
Advanced Research: How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
In silico strategies :
Docking studies : Use AutoDock Vina to model binding to serine proteases (PDB ID: 1SGT); focus on hydrogen bonds with the ester carbonyl and ammonium groups .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
ADMET prediction : SwissADME for bioavailability radar; ProTox-II for toxicity profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

